(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone
Description
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone is a heterocyclic compound featuring:
- A 6-chloropyridine ring, which contributes electron-withdrawing properties due to the chlorine substituent.
- A thiomorpholine core (a sulfur-containing analog of morpholine), substituted at the 3-position with a 5-methylfuran-2-yl group.
- A methanone bridge linking the pyridine and thiomorpholine moieties.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-4-13(20-10)12-9-21-7-6-18(12)15(19)11-3-5-14(16)17-8-11/h2-5,8,12H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMBDCFFOTODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as 6-chloropyridine and 5-methylfuran. These core structures are then subjected to various chemical reactions, including halogenation, thiomorpholine ring formation, and methanone linkage formation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups .
Scientific Research Applications
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-Thiomorpholine Derivatives
The closest analog is from : Compound: (6-Thiomorpholin-4-yl)(6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl)methanone.
- Similarities: Pyridine-thiomorpholine backbone linked via methanone. Presence of a sulfur atom in thiomorpholine.
- Differences :
- Substituents: The target compound has a 5-methylfuran-2-yl group, while the compound features a fluorophenyl-oxazolylmethoxy group.
- Electronic Effects: The fluorophenyl-oxazole substituent introduces strong electron-withdrawing and steric effects compared to the electron-donating methylfuran in the target compound .
Furan-Containing Heterocycles
describes furochromenyl-pyrimidinones (e.g., compounds 3a–d and 5a–d):
- Structural Overlap : Both classes incorporate furan-derived motifs .
- Divergence: Furochromenyl systems are fused bicyclic structures (furan + chromene), whereas the target compound’s furan is a monocyclic substituent. Biological Activity: Compounds in exhibited analgesic and anti-inflammatory activities, suggesting that the furan moiety may enhance binding to inflammatory targets. However, the target compound’s activity remains unstudied .
Pyridine Derivatives with Aromatic Substituents
synthesizes a pyridine-phenylmethanone derivative (16C) with:
- A thiophene-ethynyl group and methoxyphenyl substituents.
- Comparison :
- The target compound’s 6-chloropyridine vs. 4-methoxyphenylpyridine in 16C: Chlorine increases electrophilicity, while methoxy enhances electron density.
- Sulfur Content : Thiophene (aromatic sulfur) in 16C vs. thiomorpholine (aliphatic sulfur) in the target compound. Thiomorpholine may offer greater conformational flexibility .
Key Structural and Functional Differences
Hypothesized Properties and Implications
- Reactivity : The 6-chloropyridine moiety could facilitate nucleophilic aromatic substitution reactions, a pathway exploited in for functionalization .
- Biological Targets : Structural parallels to ’s active compounds suggest possible interactions with inflammatory or pain-related targets, but experimental validation is needed .
Biological Activity
(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 292.77 g/mol
- CAS Number : Not explicitly provided in the sources, but can be derived from its structural components.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds featuring thiomorpholine and chloropyridine rings have been evaluated for their activity against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast and colon cancer models .
The proposed mechanisms of action for this compound include:
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced cell division.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed, suggesting that this compound may trigger programmed cell death in malignant cells.
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in tumor growth and metastasis, although specific pathways remain to be elucidated.
Case Studies
Several case studies have reported the synthesis and biological evaluation of related compounds. For example:
- Study on Antiproliferative Effects : A study synthesized a series of thiomorpholine derivatives and assessed their antiproliferative effects against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyridine-based compounds revealed that modifications at specific positions significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances potency by increasing lipophilicity and facilitating better interaction with biological targets .
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₃ClN₂O₂S | 292.77 g/mol | Anticancer activity; apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
